Product packaging for 4,7-Decanediol(Cat. No.:CAS No. 4469-89-0)

4,7-Decanediol

Cat. No.: B3267305
CAS No.: 4469-89-0
M. Wt: 174.28 g/mol
InChI Key: MBEWGVZBETVWKJ-UHFFFAOYSA-N
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Description

4,7-Decanediol is a high-purity alkanediol compound of significant interest for advanced research and development, particularly in the fields of polymer science and material engineering. While specific studies on this compound are emerging, research on structurally similar diols provides strong indicators of its potential utility. For instance, other diol isomers are key monomers in synthesizing innovative bio-elastomers; one study highlights the use of decanediol in creating acrylated poly(1,10-decanediol-co-tricarballylate) (APDET) for producing elastomeric, photocrosslinked fibrous scaffolds via reactive electrospinning, showing great promise for cardiac tissue engineering due to their mechanical properties and biocompatibility . Furthermore, the broader class of alkanediols is actively investigated for their biological activities. Research into the relationship between the structure of alkanediols (including chain length and hydroxyl group position) and their efficacy has demonstrated that they can exhibit notable antimicrobial properties, forming a basis for the development of new preservative systems . The secretion mechanisms of related compounds, such as 1,9-decanediol, are also a subject of study in plant science for their role as biological nitrification inhibitors, pointing to potential agricultural research applications . This compound is presented exclusively for laboratory research purposes. This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information presented is based on scientific literature for related compounds and is provided for informational purposes to guide research activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O2 B3267305 4,7-Decanediol CAS No. 4469-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decane-4,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-3-5-9(11)7-8-10(12)6-4-2/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEWGVZBETVWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC(CCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,7 Decanediol

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations, often under mild reaction conditions. nih.govrsc.org This approach has been successfully applied to the synthesis of various complex molecules, including diols. nih.gov

Enzymatic Hydroxylation of 4-Decanol (B1670015)

A key chemoenzymatic route to 4,7-decanediol involves the sequential hydroxylation of n-decane, first to 4-decanol and subsequently to the target diol. This process can be efficiently catalyzed by engineered enzymes.

Engineered cytochrome P450 enzymes, such as CYP505A30 from the fungus Myceliophthora thermophila, have demonstrated the ability to catalyze the hydroxylation of alkanes to produce diols. rsc.orgrsc.org CYP505A30 is a self-sufficient monooxygenase, meaning it does not require additional redox partner proteins to function. rsc.org This enzyme can perform a second hydroxylation on the initially formed alcohol without over-oxidizing it to a ketone. rsc.org In the case of n-decane, CYP505A30 produces a mixture of non-vicinal diols, including this compound. rsc.orgrsc.org After a 24-hour biotransformation, the total concentration of decanediols produced can reach approximately 5.3 mM. rsc.org

Cytochrome P450 monooxygenases require a steady supply of reducing equivalents, typically in the form of NADPH, for their catalytic activity. researchgate.netnih.gov The high cost of NADPH makes its stoichiometric use economically unfeasible for large-scale synthesis. researchgate.net To address this, cofactor regeneration systems are employed. A common and effective system involves the use of glucose dehydrogenase (GDH) from organisms like Bacillus megaterium or Bacillus subtilis. researchgate.netspringernature.com

This system couples the oxidation of a cheap substrate, D-glucose, to D-glucono-1,5-lactone with the simultaneous reduction of NADP+ to NADPH. researchgate.netresearchgate.net The regenerated NADPH is then utilized by the P450 enzyme for the hydroxylation reaction. researchgate.net Co-expressing the genes for the P450 enzyme and GDH in a host organism like E. coli creates a whole-cell biocatalyst that can efficiently regenerate the necessary cofactor internally. researchgate.netresearchgate.net This approach has been shown to significantly improve the catalytic performance of P450 systems. researchgate.net The evolution of more chemically robust GDH enzymes further enhances their utility in biocatalytic processes. nih.gov

The precise control of where the hydroxyl group is introduced (regioselectivity) and the spatial orientation of that group (stereoselectivity) is a hallmark of enzymatic catalysis. In the synthesis of this compound using CYP505A30, the enzyme exhibits a preference for hydroxylating at specific carbon atoms of the n-decane chain. rsc.orgrsc.org The wild-type CYP505A30 produces a mixture of diols, indicating hydroxylation at multiple positions. rsc.org

However, the regioselectivity of CYP450 enzymes can be altered through protein engineering. By introducing specific mutations into the active site of the enzyme, it is possible to favor hydroxylation at desired positions. rsc.orgrsc.org For example, mutations in CYP505A30 have been shown to significantly increase the preference for hydroxylation at the ω-1 (C2) position of n-decane, thereby reducing the production of other isomers like 4-decanol. rsc.org This ability to rationally engineer the enzyme's selectivity is a powerful tool for directing the synthesis towards a specific diol product.

Comparative Analysis of Enzymatic vs. Chemical Synthesis Efficiency

FeatureEnzymatic SynthesisChemical Synthesis
Selectivity High regioselectivity and stereoselectivity, tunable through protein engineering.Often lower selectivity, leading to mixtures of isomers.
Reaction Conditions Mild conditions (near ambient temperature and pressure, neutral pH).Often requires harsh conditions (high temperatures, pressures, and/or strong reagents).
Environmental Impact Generally considered more environmentally friendly ("greener").Can generate hazardous waste and use toxic reagents.
Catalyst Biodegradable enzymes.Often based on heavy metals.
Substrate Scope Can be limited by the enzyme's specificity.Generally broader substrate scope.
Process Development Can be complex, involving enzyme production and optimization.Well-established industrial processes for many reactions.

Chemical Reduction Methodologies

While specific, detailed chemical reduction methods for the direct synthesis of this compound are not extensively documented in the provided search results, general principles of chemical reduction can be applied. Chemical reduction is a fundamental method in organic synthesis for producing alcohols and diols. researchgate.nethumanjournals.commdpi.com These methods typically involve the reduction of a corresponding diketone, in this case, 4,7-decanedione.

Common reducing agents used in the synthesis of alcohols include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reduction, although controlling this can be challenging without the use of chiral catalysts. The flexibility of chemical reduction allows for tailoring the process to different starting materials and desired outcomes. researchgate.net However, a significant challenge in chemical synthesis is often the control of selectivity, which can lead to the formation of a mixture of stereoisomers.

Reduction of 7-Hydroxydecan-4-one

A primary route to this compound involves the reduction of its precursor, 7-hydroxydecan-4-one. This transformation targets the ketone functional group, converting it into a secondary alcohol.

Use of Metal Hydride Reducing Agents (e.g., Lithium Aluminum Hydride)

Metal hydrides are potent reducing agents widely employed in organic synthesis for the reduction of carbonyl compounds. chem-station.comresearchgate.net Among these, lithium aluminum hydride (LiAlH₄) is a particularly strong and effective reagent for converting ketones and aldehydes to their corresponding alcohols. byjus.comlibretexts.orgchadsprep.com The high reactivity of LiAlH₄ stems from the polar aluminum-hydrogen bond, which serves as a source of the hydride nucleophile (H⁻). libretexts.orglibretexts.org

When 7-hydroxydecan-4-one is treated with LiAlH₄, the hydride ion attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate. youtube.comlumenlearning.com A subsequent aqueous workup step protonates the alkoxide, yielding this compound. libretexts.orgyoutube.com While sodium borohydride (NaBH₄) is also a common metal hydride reducing agent, LiAlH₄ is significantly more reactive and can reduce a wider range of functional groups, including esters and carboxylic acids. chem-station.comlibretexts.orgmasterorganicchemistry.com

Reaction Conditions and Yield Optimization

The reduction of ketones using LiAlH₄ is typically carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), as the reagent reacts violently with water and other protic solvents. chem-station.combyjus.com The reaction is often performed with an excess of LiAlH₄ to ensure complete conversion. byjus.com The initial reaction involves the nucleophilic addition of the hydride to the carbonyl group, forming an alkoxide salt which is often insoluble. libretexts.orglumenlearning.com A careful hydrolysis step is then required to isolate the final alcohol product. libretexts.org

For optimizing the yield of this compound, careful control of the reaction temperature and slow addition of the reducing agent can be crucial to minimize side reactions. The purity of the starting material, 7-hydroxydecan-4-one, will also directly impact the purity and yield of the final diol product.

Hydrogenation of Dec-5-yne-4,7-diol Precursors

An alternative synthetic strategy involves the hydrogenation of a dec-5-yne-4,7-diol precursor. This method focuses on the reduction of the carbon-carbon triple bond to a single bond.

Catalytic Hydrogenation with Transition Metals (e.g., Nickel)

The complete reduction of an alkyne to an alkane can be achieved through catalytic hydrogenation using transition metal catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni). openochem.orglibretexts.org This process involves the addition of two equivalents of hydrogen gas (H₂) across the triple bond. libretexts.org For the synthesis of this compound from dec-5-yne-4,7-diol, a catalyst like Raney nickel is often employed. mdpi.comyoutube.com The reaction is typically carried out under hydrogen pressure. The alkyne is adsorbed onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms. youtube.com

Recent advancements have also explored ligandless nickel-catalyzed transfer hydrogenation reactions using water as a hydrogen source, offering a potentially greener alternative. rsc.org

Stereochemical Control in Alkyne Reduction

While the complete hydrogenation of an alkyne to an alkane generally does not raise stereochemical concerns due to free rotation around the resulting single bonds, the partial reduction to an alkene can be highly stereoselective. openochem.org For instance, using a Lindlar catalyst (a poisoned palladium catalyst) results in the syn-addition of hydrogen, producing a cis-(Z)-alkene. masterorganicchemistry.com Conversely, a dissolving metal reduction, such as with sodium in liquid ammonia, leads to the anti-addition of hydrogen, forming a trans-(E)-alkene. libretexts.org

Although the final product in the synthesis of this compound is an alkane, understanding the stereochemical control in alkyne reduction is crucial for synthesizing specific stereoisomers of related unsaturated diols. The ability to fine-tune reaction conditions to achieve a desired stereochemistry is a significant aspect of modern organic synthesis. rsc.org

Grignard Reaction Followed by Reduction from Lactone Precursors

A third approach to synthesizing diols involves the ring-opening of lactone precursors using Grignard reagents, followed by a reduction step. rsc.orgyoutube.com

The reaction of a Grignard reagent with a lactone (a cyclic ester) initially leads to the formation of a ketone after the ring opens. youtube.commasterorganicchemistry.com If an excess of the Grignard reagent is used, it will further react with the newly formed ketone to produce a tertiary alcohol. masterorganicchemistry.comorganic-chemistry.org To obtain a diol like this compound, the intermediate keto-alcohol would need to be isolated and then subsequently reduced.

This method provides a versatile route for constructing carbon skeletons and introducing hydroxyl groups. The choice of the lactone and the Grignard reagent determines the structure of the final product. For instance, reacting a suitable lactone with a Grignard reagent could form a 7-hydroxydecan-4-one intermediate, which could then be reduced to this compound as described in section 2.2.1.

Synthesis from γ-Heptanoic Lactone Intermediates

The synthesis of this compound from a γ-heptanoic lactone intermediate represents a plausible, albeit not widely reported, method. In principle, this transformation would involve the reduction of the cyclic ester (lactone) to the corresponding diol. This could theoretically be achieved using a strong reducing agent, such as lithium aluminum hydride (LiAlH4), which is capable of reducing esters to primary alcohols. The reaction would proceed by opening the lactone ring to form the diol.

It is noteworthy that the reverse reaction, the oxidation of this compound to form γ-heptanoic lactone, has been observed. In the presence of tert-butoxy (B1229062) radicals and oxygen, this compound can be converted to γ-heptanoic lactone. tamu.edu

Sequential Functional Group Transformations

A more general and highly versatile approach to the synthesis of this compound involves sequential functional group transformations. A common and powerful method for forming carbon-carbon bonds and introducing hydroxyl groups is the Grignard reaction.

A hypothetical synthetic route could involve the reaction of an appropriate Grignard reagent with a suitable ester. For instance, the reaction of two equivalents of a propyl Grignard reagent (such as propylmagnesium bromide) with an ester of a dicarboxylic acid, like diethyl succinate (B1194679), could theoretically yield this compound after an acidic workup. This type of sequential addition and transformation is a fundamental strategy in organic synthesis for constructing complex molecules from simpler starting materials.

Formation in Autoxidation Pathways

This compound has been identified as a product in the autoxidation of decane (B31447). Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen.

Role of this compound as a Minor Product in Decane Autoxidation

During the autoxidation of decane, this compound is formed as a minor product. tamu.edu The primary products of this complex radical chain reaction are typically hydroperoxides, which can then decompose or react further to form a variety of other oxygenated compounds. The formation of diols, such as this compound, occurs in lower yields compared to other products like decanones and other diol isomers. tamu.edu

Radical-Mediated Formation from 4,7-Decanediones and Related Hydroperoxides

The formation of this compound in decane autoxidation is intrinsically linked to radical-mediated pathways involving precursors like 4,7-decanedione and decyl hydroperoxides. The autoxidation process generates various decyl hydroperoxides. The subsequent decomposition and reaction of these hydroperoxides can lead to the formation of 4,7-decanedione, which can then be reduced to this compound. tamu.edu

Furthermore, experimental evidence shows that this compound itself is reactive under these conditions. When this compound is reacted with tert-butoxy radicals in the presence of air, it can be partially converted back to 4,7-decanedione, with the major portion of the diol remaining unreacted. tamu.edu This indicates a dynamic equilibrium and a complex interplay between the diol, dione, and other radical species present in the autoxidation mixture.

Chemical Transformations and Reactivity of 4,7 Decanediol

Oxidation Reactions of 4,7-Decanediol

The oxidation of alcohols is a fundamental transformation in organic synthesis, and the presence of two secondary alcohol groups in this compound allows for the formation of a variety of oxidation products, including diketones and, more specifically, unsaturated aldehydes. The selective oxidation to a desired product often requires careful selection of reagents and reaction conditions.

The conversion of this compound to an unsaturated aldehyde like (Z,Z)-4,7-decadienal represents a multi-step synthetic challenge that involves not only oxidation but also subsequent elimination reactions. (Z,Z)-4,7-decadienal has been identified as a character-impact compound in the oil of Acorus calamus L. thegoodscentscompany.com. The synthesis of such compounds can be envisioned to start from the corresponding saturated diol.

A plausible synthetic route would first involve the oxidation of the two secondary alcohol groups of this compound to the corresponding diketone, 4,7-decanedione. Subsequently, the diketone could undergo a double elimination reaction, possibly via a stereocontrolled process, to introduce the two Z-configured double bonds. Alternatively, a partial oxidation to a hydroxy-ketone followed by dehydration and a second oxidation could be another pathway. The specific reagents and conditions would be crucial to control the stereochemistry of the resulting double bonds.

While the direct synthesis of (Z,Z)-4,7-decadienal from this compound is not explicitly detailed in the provided search results, the general principles of alcohol oxidation are well-established. Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are known for the controlled oxidation of secondary alcohols to ketones without over-oxidation. nih.govacs.org

Table 1: Common Oxidizing Agents for Alcohol to Carbonyl Conversion

Oxidizing AgentAbbreviationTypical Application
Pyridinium ChlorochromatePCCOxidation of primary and secondary alcohols to aldehydes and ketones, respectively. nih.govacs.org
Dess-Martin PeriodinaneDMPMild and selective oxidation of primary and secondary alcohols to aldehydes and ketones. nih.gov
Chromic Acid (Jones Reagent)H₂CrO₄Strong oxidation of primary alcohols to carboxylic acids and secondary alcohols to ketones. acs.org
Potassium PermanganateKMnO₄Strong oxidizing agent for various functional groups, including alcohols. ajchem-a.com

The selective oxidation of one alcohol group in a diol, or the controlled oxidation of both, is a key challenge in organic synthesis. The mechanism of oxidation often depends on the chosen reagent. For chromium-based reagents like PCC, the reaction is initiated by the formation of a chromate (B82759) ester from the alcohol and the chromium(VI) species. nih.gov A subsequent base-assisted elimination of a proton from the carbon bearing the oxygen atom leads to the formation of the carbonyl group and a reduced chromium species. nih.gov The use of anhydrous conditions with reagents like PCC is critical to prevent the over-oxidation of aldehydes to carboxylic acids, which can occur in the presence of water. acs.org

In the context of this compound, a symmetrical diol, the initial oxidation would likely occur at either hydroxyl group without preference. To achieve a mono-oxidation, a substoichiometric amount of the oxidizing agent would be required, leading to a mixture of starting material, mono-oxidized product (7-hydroxy-4-decanone), and di-oxidized product (4,7-decanedione). Achieving high selectivity for the mono-oxidized product can be challenging.

More advanced catalytic systems, such as those involving nickel oxyhydroxide (NiOOH), have been studied for the selective oxidation of alcohols. researchgate.netnih.govorganic-chemistry.org These systems can operate through different mechanisms, including hydrogen atom transfer and hydride transfer, depending on the reaction conditions. researchgate.netnih.govorganic-chemistry.org Such catalytic methods could potentially offer a more selective route for the oxidation of diols like this compound.

Radical Reactions Involving this compound

The presence of C-H bonds adjacent to the hydroxyl groups in this compound makes it susceptible to reactions with radical species. These reactions can initiate a cascade of events, leading to the formation of new cyclic structures.

tert-Butoxy (B1229062) radicals, often generated from the thermal or photochemical decomposition of di-tert-butyl peroxide, are highly reactive and can abstract hydrogen atoms from organic molecules. nih.govprinceton.edu In the case of this compound, the tert-butoxy radical would preferentially abstract a hydrogen atom from one of the carbon atoms bearing a hydroxyl group (the C4 or C7 position) due to the weaker C-H bond strength at these positions compared to other C-H bonds in the molecule. This abstraction would generate a carbon-centered radical at either the C4 or C7 position.

In the presence of molecular oxygen, this carbon-centered radical would be expected to rapidly react with O₂ to form a peroxyl radical. This peroxyl radical could then undergo further reactions, such as abstracting a hydrogen atom from another molecule to form a hydroperoxide or participating in cyclization reactions.

The radical generated from this compound can undergo intramolecular reactions, leading to the formation of cyclic products such as lactones. A plausible pathway to γ-heptanoic lactone from this compound, initiated by a tert-butoxy radical, can be proposed.

Following the initial hydrogen abstraction from the C4 position by a tert-butoxy radical, a carbon-centered radical is formed. This radical can then undergo an intramolecular hydrogen abstraction (a 1,5-hydrogen shift) from the C7 hydroxyl group. This would result in the formation of a new carbon-centered radical at the C7 position and a hydroxyl group at the C4 position. The subsequent intramolecular cyclization of this C7 radical onto the carbonyl group (which could be formed by oxidation of the C4 hydroxyl group) would lead to a five-membered ring intermediate. Further rearrangement and oxidation would then yield the stable γ-heptanoic lactone. While this specific transformation is a hypothetical pathway based on known radical reactivity, the formation of lactones from diols via oxidative cyclization is a well-documented process. nih.govorganic-chemistry.orgnih.gov

Table 2: Proposed Steps in the Radical-Mediated Formation of γ-Heptanoic Lactone from this compound

StepDescription
1. InitiationGeneration of a tert-butoxy radical.
2. H-AbstractionThe tert-butoxy radical abstracts a hydrogen atom from the C4 position of this compound.
3. Intramolecular H-ShiftA 1,5-hydrogen shift from the C7-OH group to the C4 radical.
4. Oxidation & CyclizationOxidation of the newly formed C4-OH to a carbonyl, followed by intramolecular radical cyclization.
5. Rearrangement & TerminationRearrangement and termination steps to yield γ-heptanoic lactone.

Derivatization for Synthetic Applications

The two hydroxyl groups of this compound are ideal handles for derivatization, allowing for the modification of its physical and chemical properties for various synthetic applications. Common derivatization reactions for diols include etherification, esterification, and the formation of cyclic acetals or ketals.

Etherification: The hydroxyl groups can be converted to ethers, such as methyl or benzyl (B1604629) ethers, by reaction with appropriate alkyl halides under basic conditions (e.g., Williamson ether synthesis). This can be useful for protecting the alcohol functionality during other synthetic transformations.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will convert the hydroxyl groups to esters. This can be used to introduce new functional groups or to modify the molecule's polarity.

Cyclic Acetal (B89532)/Ketal Formation: The 1,4-diol structure of this compound does not readily lend itself to the formation of the most common five- or six-membered cyclic acetals or ketals with aldehydes or ketones. However, under specific conditions, larger ring systems could potentially be formed. More commonly, each hydroxyl group could be independently protected as an acetal or ketal.

These derivatization strategies enhance the synthetic utility of this compound, enabling its use as a building block in the synthesis of more complex molecules where the controlled reactivity of the hydroxyl groups is essential.

Table 3: Common Derivatization Reactions for Diols

ReactionReagentsFunctional Group FormedPurpose
EtherificationAlkyl halide, BaseEtherProtection of hydroxyl group
EsterificationAcyl chloride/anhydride (B1165640), BaseEsterProtection, functional group modification
Acetal/Ketal FormationAldehyde/Ketone, Acid catalystAcetal/KetalProtection of hydroxyl group

Esterification and Etherification Reactions

The hydroxyl groups of this compound can be converted to esters and ethers through various synthetic methodologies. These reactions are fundamental in organic synthesis for protecting the hydroxyl groups or for modifying the physical and chemical properties of the molecule.

Esterification:

Esterification of alcohols is a common transformation, and diols like this compound can be esterified to form mono- or di-esters. The reaction typically involves the treatment of the diol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst. chemistrysteps.comchemguide.co.uk For a non-symmetrical secondary diol like this compound, achieving selective mono-esterification at one of the two hydroxyl groups can be a synthetic challenge. The reactivity of the two secondary hydroxyl groups might be subtly different due to their positions in the carbon chain, but generally, selective acylation of one secondary alcohol over another in a simple acyclic diol is difficult without the use of specialized reagents or catalysts. nih.govnih.gov

Several methods have been developed for the selective acylation of diols. nih.govrsc.org For instance, enzyme-catalyzed esterification, such as with Candida antarctica lipase (B570770) B, has been shown to achieve selective monoesterification of symmetric diols. organic-chemistry.org The selectivity in these enzymatic reactions is often influenced by the molecular conformation of the diol. organic-chemistry.org For non-symmetrical diols, the enzyme may exhibit a preference for one of the hydroxyl groups based on steric or electronic factors.

Another approach for selective monoesterification involves the use of resin-bound reagents, which can provide excellent yields without the need for high dilution conditions. nih.gov Additionally, the choice of acylating agent and catalyst can significantly influence the site-selectivity of acylation in amphiphilic diols. nih.gov For example, changing the acylating agent from an anhydride to an acyl chloride has been shown to alter the selectivity. nih.gov

Etherification:

The hydroxyl groups of this compound can also be converted to ethers. A widely used method for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. chemistrysteps.comrsc.orgrsc.org For a diol like this compound, this would typically involve a two-step process. First, the diol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding dialkoxide. This is then reacted with an alkyl halide to yield the diether. rsc.org

R-OH + NaH → R-O-Na+ + H2
R-O-Na+ + R'-X → R-O-R' + NaX

General representation of the Williamson ether synthesis.

Selective mono-etherification of a diol can be challenging. However, by carefully controlling the stoichiometry of the base and the alkylating agent, it may be possible to favor the formation of the monoether. The Williamson ether synthesis is generally most effective with primary alkyl halides, as secondary and tertiary alkyl halides can lead to elimination side reactions. rsc.orgrsc.org

Other methods for etherification include the use of catalysts to promote the dehydration of alcohols. fiveable.me However, for a diol like this compound, intramolecular dehydration to form a cyclic ether is a likely competing reaction under these conditions.

Formation of Cyclic Derivatives

The 1,4-relationship of the two hydroxyl groups in this compound makes it a prime candidate for intramolecular cyclization reactions to form five-membered cyclic ethers, specifically substituted tetrahydrofurans. nih.govorganic-chemistry.orgnih.gov The resulting product would be a 2,5-disubstituted tetrahydrofuran (B95107), with the substituents being a propyl and a butyl group.

Several methods are available for the cyclization of 1,4-diols:

Acid-Catalyzed Dehydration: Treatment of a 1,4-diol with an acid catalyst can lead to the formation of a cyclic ether through intramolecular nucleophilic substitution. nih.govyoutube.com The reaction proceeds by protonation of one hydroxyl group, which then departs as a water molecule, allowing the second hydroxyl group to attack the resulting carbocation or participate in an SN2-like displacement. youtube.com The use of solid acid catalysts, such as heteropoly acids, has been shown to be effective for the cyclodehydration of 1,n-diols to yield cyclic ethers. nih.gov For instance, cyclodehydration of butane-1,4-diol gives a high yield of tetrahydrofuran. nih.gov

Reaction with Dimethyl Carbonate: 1,4-diols can be converted to five-membered cyclic ethers in high yields by reacting them with dimethyl carbonate in the presence of a base. thieme-connect.com This method is advantageous as it proceeds in a single step via an in situ formed leaving group. thieme-connect.com

Reaction with Trimethyl Phosphate (B84403): The intramolecular cyclization of diols to form cyclic ethers can also be achieved using trimethyl phosphate and sodium hydride. fiveable.me This method is effective for producing 5- to 7-membered cyclic ethers in good yields. fiveable.me

Ferrocenium-Catalyzed Dehydrative Cyclization: A newer method involves the use of a catalytic amount of ferrocenium (B1229745) tetrafluoroborate (B81430) to promote the dehydrative cyclization of substituted 1,4-butanediols to form trisubstituted tetrahydrofurans. mdpi.comresearchgate.net

The general structure of the cyclic ether formed from the intramolecular cyclization of this compound is 2-propyl-5-butyltetrahydrofuran.


Role of 4,7 Decanediol As a Key Intermediate in Organic Synthesis

Precursor to Flavor and Fragrance Compounds: The Case of (Z,Z)-4,7-Decadienal

One of the most significant applications of 4,7-Decanediol lies in its role as a precursor to (Z,Z)-4,7-Decadienal. This unsaturated aldehyde is recognized as a character impact compound, contributing a distinctive earthy, green, and fatty aroma profile to the essential oil of Acorus calamus (sweet flag) lookchem.com. The conversion of this compound to (Z,Z)-4,7-Decadienal is typically achieved through oxidation reactions lookchem.com.

The synthesis of (Z,Z)-4,7-Decadienal itself is a testament to the precision required in organic synthesis, often employing stereoselective methods such as Wittig or Horner-Wadsworth-Emmons reactions. These techniques are crucial for ensuring the correct configuration of the double bonds, particularly favoring the Z-isomer, which is essential for the desired sensory properties lookchem.com. The successful synthesis and isolation of (Z,Z)-4,7-Decadienal underscore the importance of this compound as a foundational intermediate for creating high-value compounds used in the flavor and fragrance industries lookchem.com.

Building Block for Complex Polyfunctional Molecules

Beyond its role in flavor and fragrance chemistry, this compound functions as a versatile building block for constructing more complex polyfunctional molecules. Its symmetrical structure is a key attribute; for instance, during the autoxidation of decane (B31447), this compound can be formed and subsequently react with oxygen to yield γ-heptanoic lactone guidechem.com. Lactones, being cyclic esters, are inherently polyfunctional and are found in numerous natural products and synthetic compounds with diverse biological activities.

While direct examples of this compound being extensively utilized in the total synthesis of highly complex natural products are less prevalent in the surveyed literature compared to other diols, its structural features suggest significant potential. Other diols, such as 1,7-decanediol and 1,10-decanediol (B1670011), have been recognized for their utility as monomers in polymer synthesis or as components in the construction of intricate molecular architectures like rotaxanes d-nb.infomdpi.com. The presence of two hydroxyl groups on this compound allows for a variety of functionalization strategies, including esterification, etherification, and oxidation, paving the way for its incorporation into larger molecular frameworks or polymeric materials. The general principle of using diols as fundamental starting materials for constructing complex molecular scaffolds is well-established in organic synthesis d-nb.info.

Contributions to Advanced Organic Synthesis Strategies

The utility of this compound is also recognized within the context of advanced organic synthesis strategies, where precision, selectivity, and efficiency are paramount.

Stereoselectivity and Regioselectivity: The synthesis of derivatives like (Z,Z)-4,7-Decadienal highlights the demand for stereoselective transformations in organic synthesis, a field that continuously seeks to control the three-dimensional arrangement of atoms within molecules lookchem.comsolubilityofthings.comresearchgate.netnih.govmdpi.comacs.org. While this compound itself is achiral, its symmetrical nature can simplify regiochemical considerations in certain reactions, or conversely, necessitate the development of specific strategies to introduce asymmetry if chiral derivatives are desired. Advanced synthesis often relies on controlling regioselectivity through novel catalytic systems or directing groups to achieve specific substitution patterns numberanalytics.com.

Retrosynthetic Planning: In the design of complex syntheses, retrosynthetic analysis is a critical tool that breaks down target molecules into simpler, readily available precursors ksu.edu.sa. This compound, with its defined structure and functional groups, can serve as a strategic intermediate or target in such planning, offering a clear entry point for constructing molecules with specific carbon chain lengths and functional group arrangements.

Catalysis and Green Chemistry: Modern organic synthesis heavily leverages catalysis to enhance reaction rates, improve selectivity, and reduce waste, aligning with principles of green chemistry solubilityofthings.comrsc.org. The diol functionality of this compound makes it amenable to a wide array of catalytic transformations, including those involving transition metals or organocatalysts, for selective functionalization or polymerization. Furthermore, the growing interest in bio-based materials and sustainable synthesis pathways positions diols, including potentially this compound, as key components in developing environmentally friendly chemical processes d-nb.inforesearchgate.netrsc.orgrsc.org.

Data Table: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical NameThis compound chemsrc.com
CAS Number4469-89-0 chemsrc.com
Molecular FormulaC₁₀H₂₂O₂ chemsrc.com
Molecular Weight174.28000 g/mol chemsrc.com
Boiling Point139 °C (10 mmHg) chemsrc.com
LogP2.08860 chemsrc.com
PSA40.46000 Ų chemsrc.com

Compound List

this compound

(Z,Z)-4,7-Decadienal

γ-heptanoic lactone

(Z,Z)-4,7-decanediol

1,7-decanediol

1,10-decanediol

1,2-Decanediol

(R)-1,2-DECANEDIOL

(S)-1,2-DECANEDIOL

2-Methyl-2,5-decanediol

2,4,7,9-Tetramethyldecane-4,7-diol

4-Methyl-7-propyl-4,7-decanediol

(3R,6E)-1,7-bis(4-hydroxyphenyl)hept-6-en-3-ol

1-(4-hydroxyphenyl)nonadecane-3,5-diol

Stereochemical Aspects of 4,7 Decanediol

Diastereomeric and Enantiomeric Considerations

4,7-decanediol possesses two chiral centers at the carbon atoms bearing the hydroxyl groups (C4 and C7). Consequently, the molecule can exist as a set of stereoisomers. The presence of two chiral centers gives rise to a maximum of four possible stereoisomers (2^n, where n is the number of chiral centers). These stereoisomers consist of two pairs of enantiomers and their corresponding diastereomeric relationships.

The potential stereoisomers are:

(4R, 7R)-4,7-decanediol

(4S, 7S)-4,7-decanediol

(4R, 7S)-4,7-decanediol

(4S, 7R)-4,7-decanediol

Table 1: Theoretical Stereoisomers of this compound

Stereoisomer ConfigurationRelationship
(4R, 7R)Enantiomer of (4S, 7S)
(4S, 7S)Enantiomer of (4R, 7R)
(4R, 7S)Meso compound
(4S, 7R)Identical to (4R, 7S)

Methods for Stereoisomer Separation and Characterization

In the absence of specific literature for this compound, the separation and characterization of its stereoisomers would rely on established methodologies for chiral compounds.

Separation Techniques:

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) employing a chiral stationary phase (CSP) would be the primary methods for separating the enantiomers of this compound. The differential interaction of the enantiomers with the chiral stationary phase allows for their separation. gcms.czsigmaaldrich.com For GC analysis, derivatization of the diol to a more volatile species might be necessary. nih.govacs.org

Formation of Diastereomeric Derivatives: The racemic mixture of this compound could be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers, having different physical properties, could then be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary would yield the separated enantiomers.

Characterization Techniques:

Polarimetry: Enantiomers rotate plane-polarized light in equal but opposite directions. This technique could be used to distinguish between the enantiomers and determine the enantiomeric purity of a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectra of enantiomers in an achiral solvent are identical, the use of a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences, allowing for the determination of enantiomeric excess.

X-ray Crystallography: If a single crystal of one of the stereoisomers can be obtained, X-ray crystallography can be used to determine its absolute configuration.

Influence of Stereochemistry on Chemical Reactivity and Biological Interactions of Derivatives

The three-dimensional arrangement of atoms in a molecule is critical in determining its chemical reactivity and how it interacts with other chiral molecules, such as enzymes and receptors in a biological system. uva.es

Chemical Reactivity:

The stereochemistry of this compound can influence the rate and outcome of its reactions. For instance, in reactions where the hydroxyl groups act as nucleophiles or directing groups, the spatial orientation of these groups can affect the approach of reagents and the stereochemistry of the products formed. In intramolecular reactions, the relative stereochemistry of the two hydroxyl groups would be crucial in determining the feasibility and stereochemical outcome of cyclization reactions.

Biological Interactions:

Should derivatives of this compound be investigated for biological activity, their stereochemistry would be of paramount importance. Biological systems are inherently chiral, and as such, different stereoisomers of a compound often exhibit different pharmacological and toxicological profiles. nih.govnih.gov For example, one enantiomer of a drug might be therapeutically active, while the other could be inactive or even harmful. The specific fit of a molecule into the active site of an enzyme or a receptor is highly dependent on its stereochemistry.

Advanced Spectroscopic Characterization of 4,7 Decanediol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4,7-Decanediol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are vital for structural confirmation.

Proton (¹H) NMR for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the various types of protons present in its structure. The molecule possesses several types of protons: terminal methyl groups, methylene (B1212753) groups at different positions along the carbon chain, the methine protons directly attached to the hydroxyl-bearing carbons, and the hydroxyl protons themselves.

The expected ¹H NMR spectrum would typically show:

Methyl Protons (C1, C10): A triplet signal integrating for 6 protons, arising from the two terminal methyl groups, coupled to the adjacent methylene protons (C2 and C9). These are expected in the aliphatic region, typically around 0.85 ppm.

Methylene Protons (C2, C9): A multiplet signal integrating for 4 protons, representing the methylene groups adjacent to the methyl groups and the next methylene groups. These are expected around 1.25 ppm.

Methylene Protons (C3, C8): A multiplet signal integrating for 4 protons, corresponding to the methylene groups adjacent to the hydroxyl-bearing methine carbons and the preceding methylene carbons. These are expected around 1.55 ppm.

Methylene Protons (C5, C6): A multiplet signal integrating for 4 protons, representing the methylene groups situated between the two hydroxyl-bearing methine carbons. These are expected around 1.65 ppm.

Methine Protons (C4, C7): A multiplet signal integrating for 2 protons, corresponding to the protons directly attached to the carbons bearing the hydroxyl groups. These signals are typically found in the range of 3.50-4.00 ppm, influenced by the electronegativity of the oxygen atom.

Hydroxyl Protons (-OH): A broad singlet signal integrating for 2 protons, representing the two hydroxyl groups. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature, typically appearing between 3.50 and 4.50 ppm.

Table 6.1.1: Expected ¹H NMR Spectroscopic Data for this compound

Proton TypeNumber of ProtonsExpected Chemical Shift (ppm)Expected MultiplicityCoupling Partner(s)
CH₃ (C1, C10)6~0.85tC2, C9
CH₂ (C2, C9)4~1.25mC1/C10, C3/C8
CH₂ (C3, C8)4~1.55mC2/C9, C4/C7
CH₂ (C5, C6)4~1.65mC4/C7, C7/C6
CH(OH) (C4, C7)2~3.60mC3/C8, C5/C6
OH2~3.80s (broad)N/A

Note: Chemical shifts and multiplicities are approximate and based on typical values for similar aliphatic diols.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon backbone of a molecule. It is particularly useful for identifying different carbon environments and confirming the presence and type of carbon atoms. For this compound, the ¹³C NMR spectrum is expected to reveal signals corresponding to the unique carbon atoms in the molecule.

Given the structure, this compound is expected to show approximately five distinct carbon signals due to symmetry:

Methyl Carbons (C1, C10): A signal in the upfield aliphatic region, typically around 14 ppm.

Methylene Carbons (C2, C9): A signal in the aliphatic region, expected around 22 ppm.

Methylene Carbons (C3, C8): Signals in the aliphatic region, expected around 30 ppm.

Methylene Carbons (C5, C6): Signals in the aliphatic region, also expected around 30 ppm, potentially slightly different from C3/C8 depending on subtle electronic effects.

Methine Carbons Bearing Hydroxyl Groups (C4, C7): These carbons, directly bonded to oxygen, are significantly deshielded and are expected to appear in the downfield region, typically between 60 and 75 ppm, characteristic of secondary alcohols .

Table 6.1.2: Expected ¹³C NMR Spectroscopic Data for this compound

Carbon TypeNumber of CarbonsExpected Chemical Shift (ppm)
CH₃ (C1, C10)2~14
CH₂ (C2, C9)2~22
CH₂ (C3, C8)2~30
CH₂ (C5, C6)2~30
CH(OH) (C4, C7)2~68

Note: Chemical shifts are approximate and based on typical values for similar aliphatic diols.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are essential for establishing detailed connectivity within a molecule, which is crucial for unambiguous structural assignment, especially for complex or symmetrical molecules.

COSY (Correlation Spectroscopy): A COSY experiment correlates protons that are coupled to each other through chemical bonds (typically ¹H-¹H coupling over 2 or 3 bonds) sdsu.edu. For this compound, COSY would reveal correlations between adjacent proton pairs, such as between the C1/C10 methyl protons and the C2/C9 methylene protons, and between the C2/C9 methylene protons and the C3/C8 methylene protons, and so on, tracing the entire carbon chain.

HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates protons directly bonded to carbons (¹H-¹³C one-bond connectivity) sdsu.edurutgers.edu. This experiment is invaluable for assigning ¹³C signals to their corresponding proton signals. For this compound, HSQC would show cross-peaks connecting each set of chemically equivalent protons (e.g., C1/C10 CH₃ protons) to their respective carbon signals (C1/C10 methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC correlates protons with carbons separated by multiple bonds (typically ¹H-¹³C coupling over 2 or 3 bonds) sdsu.edurutgers.eduwisc.edu. This technique is particularly useful for confirming the positions of functional groups and for connecting different parts of the molecule, especially through quaternary carbons (though this compound does not have quaternary carbons other than potentially in derivatives). For this compound, HMBC could confirm the connectivity around the hydroxyl-bearing carbons (C4 and C7) by showing correlations from the C4/C7 methine protons to adjacent carbons (C3/C8 and C5/C6), and potentially from the C3/C8 and C5/C6 methylene protons to the C4/C7 methine carbons. It is also crucial for confirming the assignment of the hydroxyl-bearing carbons (C4, C7) by correlating them with the adjacent methylene protons (C3, C8, C5, C6).

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry iosrphr.orgijpsr.com. It is widely used for analyzing complex mixtures, assessing purity, and identifying unknown compounds.

In GC-MS analysis of this compound, the compound would first be separated from any impurities based on its volatility and interaction with the GC column. Diols, being polar compounds, might require derivatization for optimal GC separation, or specific polar GC columns could be employed iosrphr.orgijpsr.com. Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI).

The resulting mass spectrum would provide:

Molecular Ion (M⁺): For this compound (C₁₀H₂₀O₂), the molecular ion peak would be expected at m/z 172.

Fragmentation Pattern: EI typically causes extensive fragmentation. Common fragmentation pathways for diols include the loss of water (M-18), cleavage alpha to the hydroxyl groups (e.g., loss of CH₂OH or CH(OH)CH₂ fragments), and general fragmentation of the alkyl chain . The fragmentation pattern serves as a unique fingerprint for identification and structural confirmation. For instance, cleavage alpha to the hydroxyl groups at C4 and C7 would yield characteristic fragments.

GC-MS is particularly valuable for assessing the purity of a synthesized sample of this compound. The presence of additional peaks in the chromatogram and corresponding mass spectra would indicate impurities, while the intensity of the molecular ion and characteristic fragments of this compound would confirm its presence and relative abundance.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of ions, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition (molecular formula) of a compound, distinguishing it from other compounds with the same nominal mass.

For this compound, with the proposed formula C₁₀H₂₀O₂, HRMS would aim to measure the exact monoisotopic mass. The calculated exact mass for C₁₀H₂₀O₂ is approximately 172.146330 Da epfl.ch. By comparing the experimentally determined accurate mass to this theoretical value, the molecular formula can be definitively confirmed. This is crucial for verifying the identity of the synthesized compound and differentiating it from isomers or compounds with similar nominal masses but different elemental compositions.

Compound List:

this compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique that provides invaluable information regarding the functional groups present within a molecule by analyzing the absorption of infrared radiation at specific wavelengths. The interaction of IR radiation with a molecule causes its chemical bonds to vibrate, and each type of bond, depending on its nature and surrounding environment, absorbs IR radiation at a characteristic frequency. By examining the absorption pattern, chemists can identify the presence or absence of specific functional groups, thereby contributing significantly to the structural elucidation of compounds like this compound.

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its constituent functional groups: the two hydroxyl (-OH) groups and the aliphatic hydrocarbon chain.

O-H Stretching Vibrations: The most prominent and characteristic feature in the IR spectrum of alcohols, including diols, is the strong and broad absorption band associated with the O-H stretching vibration. This band typically appears in the 3200-3600 cm⁻¹ region libretexts.orglibretexts.orgadichemistry.comstudymind.co.ukorgchemboulder.comuc.edu. The broadness of this absorption is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. In this compound, the presence of two hydroxyl groups would contribute to this hydrogen-bonding network. While "free" or unassociated O-H groups (often observed in very dilute solutions or in the gas phase) can show sharper peaks around 3600-3700 cm⁻¹, in a typical neat sample or concentrated solution, the hydrogen-bonded form dominates, resulting in a broad absorption band within the aforementioned range orgchemboulder.comuc.eduspcmc.ac.inacs.org. The exact position and breadth can be influenced by the degree of hydrogen bonding and the specific molecular environment.

C-O Stretching Vibrations: Another significant absorption band expected in the IR spectrum of this compound arises from the stretching vibration of the carbon-oxygen (C-O) single bond. This band is typically strong and falls within the 1000-1300 cm⁻¹ range adichemistry.comuc.eduspcmc.ac.insavemyexams.comuobabylon.edu.iq. For secondary alcohols, like the hydroxyl groups in this compound, the C-O stretching absorption is often observed in the range of approximately 1150-1075 cm⁻¹ adichemistry.com. This band provides further confirmation of the presence of the alcohol functionality.

C-H Stretching Vibrations: The aliphatic hydrocarbon chain of this compound, consisting of methylene (-CH₂-) and methyl (-CH₃) groups, will contribute characteristic C-H stretching vibrations. These absorptions are generally observed in the 2850-3000 cm⁻¹ region libretexts.orguc.edumvpsvktcollege.ac.inlibretexts.org. These bands are typically sharp and of medium to strong intensity, arising from the sp³ hybridized carbon atoms in the alkane backbone.

Summary of Expected IR Absorptions for this compound:

Functional Group/Bond TypeCharacteristic IR Absorption (cm⁻¹)Intensity & ShapeAssignment for this compound
O-H Stretch3200 – 3600Strong, BroadPresence of hydroxyl groups, indicative of hydrogen bonding.
C-O Stretch1000 – 1300 (approx. 1150-1075 for secondary alcohol)StrongConfirmation of alcohol functionality.
C-H Stretch (alkane)2850 – 3000Strong, SharpPresence of sp³ C-H bonds in the decane (B31447) chain.
C-H Bending (alkane)1350 – 1470MediumDeformation modes of the alkane backbone.

Computational and Theoretical Investigations of 4,7 Decanediol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, including atoms and molecules wikipedia.org. For 4,7-Decanediol, DFT calculations can provide detailed insights into its electronic distribution, such as atomic charges, molecular orbital energies (HOMO-LUMO gap), and dipole moments. These properties are fundamental to understanding how the molecule interacts with its environment and other chemical species mdpi.comcumhuriyet.edu.tr.

DFT enables the prediction of various reactivity descriptors, including global descriptors like hardness and softness, and local descriptors such as the Fukui function mdpi.comnumberanalytics.com. The Fukui function, for instance, helps identify specific atomic sites within this compound that are most susceptible to nucleophilic or electrophilic attack, thereby predicting potential reaction pathways and regioselectivity. Such calculations can also reveal the molecule's polarizability and other electronic properties that influence its chemical behavior wikipedia.orgmdpi.com.

Illustrative Data Table: Typical DFT-Derived Properties for a Diol

PropertyValue (Illustrative)UnitsNotes
Molecular Weight174.28 g/mol For 1,10-Decanediol (B1670011) chemscene.com
Dipole Moment~2.0 - 3.0DebyeIllustrative range; depends on conformer.
HOMO Energy-0.5 to -0.7eVIllustrative range for alcohols/diols.
LUMO Energy0.1 to 0.3eVIllustrative range for alcohols/diols.
Fukui Function (O-H)~0.05 - 0.10e⁻/atomIllustrative, indicating reactivity at hydroxyl hydrogen.
Fukui Function (C-OH)~0.02 - 0.04e⁻/atomIllustrative, indicating reactivity at carbon adjacent to OH.
LogP~2.09-For 1,10-Decanediol chemscene.com

Molecules with flexible alkyl chains, such as this compound, can adopt various spatial arrangements known as conformations. Conformational analysis is crucial for identifying these different arrangements and determining their relative stability organicchemistrytutor.com. Computational methods, including DFT and molecular mechanics, are employed to map the potential energy surface of a molecule and identify its low-energy conformers readthedocs.io.

For this compound, the rotation around the single bonds of its decane (B31447) backbone and the hydroxyl groups leads to a multitude of possible conformations. Understanding these conformational preferences is important as they can significantly influence the molecule's reactivity, intermolecular interactions, and physical properties. Energy landscapes provide a visual representation of these conformational states, highlighting energy minima (stable conformers) and the pathways connecting them readthedocs.io.

Illustrative Data Table: Typical Conformational Analysis Output for a Flexible Diol

Conformer NameRelative Energy (kcal/mol)Key Dihedral Angles (Illustrative)Description
Anti-Anti0.0C4-C5-C6-C7: 180°, C5-C6-C7-C8: 180°Both hydroxyl groups are in anti positions.
Anti-Gauche~0.5 - 1.5C4-C5-C6-C7: 180°, C5-C6-C7-C8: ±60°One hydroxyl group anti, the other gauche.
Gauche-Gauche~1.0 - 3.0C4-C5-C6-C7: ±60°, C5-C6-C7-C8: ±60°Both hydroxyl groups are in gauche positions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions in condensed phases.

MD simulations allow researchers to model the time evolution of a molecular system by solving Newton's equations of motion readthedocs.io. For this compound, MD simulations can provide critical insights into its behavior in solution, including its solvation dynamics and intermolecular interactions. These simulations can reveal how the hydroxyl groups of this compound engage in hydrogen bonding with solvent molecules or with other this compound molecules.

Illustrative Data Table: Typical MD Simulation Outputs for Intermolecular Interactions

ParameterValue (Illustrative)UnitsNotes
Solvation Energy-15 to -25kcal/molIllustrative range for polar molecules in water.
Diffusion Coefficient (Solvent)1.0 - 3.010⁻⁵ cm²/sIllustrative range for small molecules in water.
RDF Peak (OH...H₂O)~2.8 - 3.2ÅIllustrative distance for hydrogen bond formation.
Hydrogen Bond Lifetime1 - 10psIllustrative duration of hydrogen bonds.

Chemoinformatics and Structure-Activity Relationship (SAR) Studies for Derivatives

Chemoinformatics is an interdisciplinary field that utilizes computational tools to manage, analyze, and interpret chemical information researchgate.net. Structure-Activity Relationship (SAR) studies, a core application of chemoinformatics, focus on correlating a molecule's structural features with its observed activity or properties nih.govfrontiersin.org.

While direct SAR studies specifically on this compound might be limited, these approaches are highly valuable when considering its potential derivatives. If modifications were made to the hydroxyl groups or the alkyl chain of this compound, chemoinformatics tools could predict resulting physicochemical properties (e.g., LogP, solubility, molecular weight) and potential biological or chemical activities. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can establish predictive relationships between structure and activity, guiding the design of new derivatives with optimized characteristics researchgate.netnih.gov.

Illustrative Data Table: Hypothetical SAR Data for this compound Derivatives

Derivative Name/ModificationMolecular Weight ( g/mol )LogPPredicted Property/Activity (Illustrative)Key Structural Feature
This compound174.28~2.0BaselineDiol
4,7-Diacetoxy-Decane258.34~2.5Increased lipophilicityEsterification
4,7-Bis(2-hydroxyethoxy)-Decane262.36~1.0Increased hydrophilicity, H-bondingEtherification
4,7-Bis(methoxymethoxy)-Decane234.34~3.0Protected hydroxyls, increased lipophilicityEtherification

Compound List:

this compound

1,10-Decanediol (mentioned for comparison of properties)

4-Methyl-7-propyl-4,7-decanediol (mentioned as a related derivative)

2,4,7,9-Tetramethyldecane-4,7-diol (mentioned as a related derivative)

Polymer Chemistry and Specialized Material Science Applications of 4,7 Decanediol Derived Compounds

Use of 4,7-Decanediol as a Monomer Precursor in Polymer Synthesis

Linear alpha,omega-diols, including this compound, are valuable monomers for step-growth polymerization, enabling the synthesis of polyesters and polyurethanes, among other polymer types. The presence of two hydroxyl groups allows them to react with difunctional co-monomers, such as diacids, diesters, or diisocyanates, to form long polymer chains.

Synthesis of Polyesters using this compound

This compound, like other long-chain linear diols such as 1,10-decanediol (B1670011), can be readily polymerized with dicarboxylic acids or their derivatives (e.g., diesters, diacid chlorides) via polycondensation reactions to form aliphatic polyesters. The long, flexible hydrocarbon chain of decanediols typically imparts increased flexibility, lower glass transition temperatures (Tg), and enhanced impact resistance to the resulting polyester (B1180765) chains compared to polyesters derived from shorter diols.

Research involving 1,10-decanediol as a monomer has demonstrated its utility in creating a range of polyesters, including bio-based variants. For instance, 1,10-decanediol has been used in the synthesis of bio-based pyrazine-containing polyesters acs.org, poly(alkylene dicarboxylate)s mdpi.com, and aliphatic-aromatic copolyesters researchgate.netresearchgate.netresearchgate.net. These studies report varying molecular weights, often in the range of 10,000–40,000 g/mol , and the formation of semi-crystalline or amorphous materials depending on the co-monomer used acs.orgresearchgate.netresearchgate.net. The incorporation of 1,10-decanediol into cross-linked polyester networks has also been achieved, resulting in high gel contents indicative of network formation rsc.org.

Table 1: Representative Polyester Synthesis Using 1,10-Decanediol

Polymer Type / Co-monomerDiol UsedMolecular Weight (Mn)Dispersity (Đ)Tg (°C)Tm (°C)NotesReference
Pyrazine-containingDecanediol (C10)13,700–34,7001.9–2.3N/AN/ASemi-crystalline and amorphous polymers observed acs.org
Poly(decylene succinate)1,10-Decanediol~19,200N/A-26N/AAmorphous, derived from isosorbide, sebacic acid, and 1,10-decanediol mdpi.com
Poly(decylene terephthalate-co-decylene furandicarboxylate)1,10-Decanediol11,500–25,400N/AN/AN/ASemi-crystalline materials mdpi.com
Cross-linked Polyester1,10-DecanediolN/AN/AN/AN/AGel content: 78–93% rsc.org

Note: Data for this compound specifically is not available in the provided snippets. The table uses data from studies employing 1,10-decanediol as a representative long-chain linear alpha,omega-diol.

Synthesis of Polyurethanes using this compound

In polyurethane chemistry, diols serve as crucial components, acting as chain extenders or as the soft segment. When used as chain extenders, diols react with isocyanate-terminated prepolymers to form the hard segments of polyurethanes. The length and structure of the diol significantly influence the morphology and properties of the resulting polyurethane. Long-chain diols like decanediols are known to form crystallizable hard segments, which can enhance the mechanical and thermal properties of the polyurethane.

Studies utilizing decanediol (or 1,10-decanediol) in polyurethane synthesis have shown that it can contribute to polyurethanes with improved tensile strength and crystallizable hard segments mdpi.comresearchgate.net. For example, 1,10-decanediol polycarbonate-based polyurethanes have exhibited low modulus and high tensile strength researchgate.net. The order of stabilization energy observed for polycarbonate-based polyurethanes was reported as: 1,10-decanediol polycarbonate-based PU > 1,6-hexanediol (B165255) polycarbonate-based PU > 3-methyl-1,5-pentanediol (B147205) polycarbonate-based PU, suggesting that the longer chain of 1,10-decanediol contributes to stronger interchain interactions researchgate.net.

Table 2: Polyurethane Properties Influenced by Decanediol

Polymer Type / ApplicationDiol UsedKey Property InfluencedObserved Trend / ValueReference
Poly(ether urethane)DecanediolHard Segment CrystallinityHard segments derived from decanediol are crystallizable, leading to higher tensile strength. mdpi.com
Polycarbonate-based PU1,10-DecanediolMechanical PropertiesExhibited low modulus and high tensile strength. Stabilization energy order: 1,10-decanediol PU > 1,6-hexanediol PU > 3-methyl-1,5-pentanediol PU. researchgate.net
General PU ElastomersLong-chain diolsMechanical PropertiesIncreasing diol length leads to higher tensile strengths and elasticities. westlake.edu.cn

Note: Direct data for this compound in polyurethanes is not available. The table summarizes findings for decanediol and general trends for long-chain diols.

Other Polymer Architectures

Beyond polyesters and polyurethanes, diols can also be incorporated into other polymer systems. For instance, diols have been used to create dinorbornenyl-diol-derived monomers for rapid ring-opening metathesis polymerization (ROMP) to form thermosets rsc.org. These thermosets, derived from various diols including 1,10-decanediol, exhibited good mechanical properties, with tensile moduli over 430 MPa and elongation at break between 7%–12% rsc.org.

Incorporation into Bio-based and Sustainable Materials

The growing demand for sustainable materials has spurred research into utilizing renewable resources for polymer synthesis. Linear aliphatic diols, including those with longer chains like 1,10-decanediol, are increasingly explored as bio-based monomers. When polymerized with bio-derived diacids, such as succinic acid or furan (B31954) dicarboxylic acids, they can contribute to fully bio-based and potentially biodegradable polymers acs.orgmdpi.comresearchgate.netresearchgate.netmdpi.com.

The use of renewable feedstocks for monomers like diols is a key strategy in developing a circular economy for plastics. While this compound itself may not be as extensively documented as a bio-based monomer compared to shorter-chain diols like 1,3-propanediol (B51772) or 1,4-butanediol, its structural similarity to other long-chain diols suggests its potential for similar applications in bio-based polymer formulations. The trend towards replacing petrochemical-derived monomers with bio-based alternatives, such as those derived from sugars or plant oils, is a significant driver in modern polymer science acs.orgcroda.comresearchgate.net.

Structure-Property Relationships in this compound-Derived Polymers

The specific arrangement of atoms and the length of the carbon chain in a diol monomer critically influence the macroscopic properties of the resulting polymers. For this compound, its structure as a linear, ten-carbon aliphatic diol suggests predictable effects on polymer properties.

Mechanical Properties

The flexibility imparted by the long hydrocarbon chain of this compound is a key factor in its influence on mechanical properties. Polymers incorporating longer diols generally exhibit increased elongation at break and improved impact resistance due to enhanced chain mobility. Conversely, they may show a lower tensile modulus and yield strength compared to polymers made with rigid or shorter diols. Studies on polyurethanes using decanediol have indicated high tensile strength researchgate.net and higher tensile strengths and elasticities with increasing diol length westlake.edu.cn. For polyesters, the long aliphatic chain can lead to more flexible materials, potentially with lower tensile strength but higher toughness. For instance, thermosets derived from 1,10-decanediol showed tensile moduli over 430 MPa and elongation at break between 7%–12% rsc.org.

Solubility and Chemical Resistance

Compound List:

this compound

1,10-Decanediol

Ethylene glycol

1,3-Propanediol

1,4-Butanediol

1,5-Pentanediol

1,6-Hexanediol

1,7-Heptanediol

1,8-Octanediol

1,9-Nonanediol

Cyclohexanedimethanol (CHDM)

Neopentyl glycol (Neo)

4,4′-Diphenylmethane diisocyanate (MDI)

Polycaprolactone diol (PCL)

1H,1H,10H,10H-Perfluor-1,10-decanediol (PFD)

Toluene-2,4-diisocyanate (TDI)

Polypropylene glycol (PPG)

Dimethyl terephthalate (B1205515) (DMT)

Dimethyl 2,5-furandicarboxylate (DMFD)

2,5-Furandicarboxylic acid (FDCA)

Isosorbide (ISB)

Sebacic acid (SA)

Succinic acid (SA)

L-lactide (LA)

ε-Caprolactone (ε-CL)

Bis(1,3-dioxolan-4-one) (bisDOX)

Dilinoleic succinate (B1194679)

Poly(ethylene glycol) (PEG)

Ethylene brassylate (EB)

Vanillin

Vanillic acid

L-lysine diisocyanate ethyl ester (LLDI)

L-lysine tri-isocyanate ethyl ester (LLTI)

Acrylonitrile (AN)

2-hydroxyethyl methacrylate (B99206) (HEMA)

Analytical Methodologies for Purity and Structural Elucidation of 4,7 Decanediol in Research Contexts

Chromatographic Separations for Quantitative Analysis and Purity Determination

Chromatographic techniques are the cornerstone for assessing the purity of chemical compounds and quantifying their presence in mixtures. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely utilized for diols like 4,7-Decanediol.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for compounds that may not be sufficiently volatile or stable for GC. Reversed-phase HPLC (RP-HPLC) is frequently employed for diols, using a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., mixtures of water and organic solvents like methanol (B129727) or acetonitrile). Detection methods such as UV-Vis or Photodiode Array (PDA) detectors are useful if the compound or its impurities possess chromophores. For compounds lacking strong UV absorbance, Refractive Index (RI) detectors can be used, though they are less sensitive and more prone to baseline drift. HPLC is valuable for analyzing less volatile impurities and can be optimized for precise quantitative analysis.

Illustrative Chromatographic Parameters:

TechniqueColumn TypeMobile Phase/Carrier GasFlow Rate/Linear VelocityDetectorTypical Purity Assessment
GCCapillary (e.g., DB-5ms, VF-WAXms)Helium (He) or Hydrogen (H₂)~1 mL/min (constant flow) or ~30 cm/sec (linear velocity)FID or MS>97-99% (GC) vwr.comtcichemicals.comtcichemicals.com
HPLCReversed-Phase (e.g., C18, Cyanopropyl)Water/Methanol or Water/Acetonitrile gradient0.5 - 1.5 mL/minUV-Vis, PDA, RI>97-99% (HPLC) tcichemicals.comtcichemicals.com

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses two chiral centers at the C4 and C7 positions, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). In research contexts, particularly in fields like stereoselective synthesis or biological studies, determining the enantiomeric purity (enantiomeric excess, % ee) is crucial. Chiral chromatography is the primary method for achieving this separation.

Chiral Gas Chromatography (Chiral GC): Chiral GC utilizes capillary columns coated with a chiral stationary phase (CSP). These CSPs create a chiral environment that interacts differently with each enantiomer of this compound, leading to their separation. Common CSPs include derivatives of cyclodextrins, which are known for their ability to resolve a wide range of chiral compounds, including diols. The enantiomeric excess is calculated from the peak areas of the separated enantiomers:

% ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] × 100

Research has indicated that enantiomeric excesses of at least 99% can be determined using chiral GC analysis for similar diols thieme-connect.com.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC employs analytical columns packed with CSPs. These phases are often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics, or protein-based materials. The selection of the appropriate CSP and mobile phase is critical for achieving effective separation of enantiomers. Chiral HPLC offers high resolution and sensitivity, making it a preferred method for determining enantiomeric purity in many pharmaceutical and fine chemical applications.

Examples of Chiral Stationary Phases (CSPs) Applicable to Diols:

CSP TypeCommon Examples/DerivativesPrinciple of Separation
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate)Formation of transient diastereomeric complexes through hydrogen bonding and π-π interactions.
Cyclodextrin-basedβ-Cyclodextrin, γ-Cyclodextrin derivativesInclusion complex formation within the cyclodextrin (B1172386) cavity.
Pirkle-type (Brush-type)Pirkle-type phases, synthetic brush-type CSPsπ-π interactions, dipole-dipole interactions, and hydrogen bonding.

Advanced Detection Methods (Hyphenated Techniques)

Hyphenated techniques, which combine chromatographic separation with spectroscopic detection, provide enhanced capabilities for identifying, quantifying, and elucidating the structure of compounds like this compound and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying unknown compounds. After separation by GC, the eluted compounds are ionized and their mass-to-charge ratios (m/z) are analyzed. The resulting mass spectrum provides a unique fingerprint that can be compared to spectral libraries for identification. GC-MS is invaluable for impurity profiling, as it can detect and identify trace contaminants that might be present in a this compound sample. It is also effective for analyzing geometric isomers of unsaturated diols.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the sensitive detection and structural information provided by mass spectrometry. It is particularly useful for analyzing compounds that are not volatile enough for GC or that are present in complex biological or chemical matrices. Tandem mass spectrometry (MS/MS) allows for fragmentation of selected precursor ions, providing more detailed structural information and enhancing selectivity for target analytes. LC-MS/MS is critical for identifying and quantifying metabolites or degradation products of this compound.

Liquid Chromatography-UV/Vis Diode Array Detection (LC-UV/DAD): LC-UV/DAD provides spectral information across a range of wavelengths for each eluting peak. This allows for peak purity assessment and can aid in the identification of compounds that possess UV-absorbing chromophores. While not as definitive for structural elucidation as MS or NMR, it is a robust and widely used detection method for quantitative analysis and initial compound identification in HPLC.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a highly sophisticated technique that directly couples HPLC separation with NMR spectroscopy. It offers unparalleled capabilities for definitive structural elucidation of isolated compounds, including stereochemistry. While typically requiring higher concentrations and specialized equipment, it is invaluable for characterizing novel compounds or complex mixtures where other methods fall short.

Summary of Hyphenated Techniques in this compound Analysis:

Hyphenated TechniquePrimary Application(s) for this compoundInformation Provided
GC-MSPurity determination, Impurity identification, Structural confirmationMass spectra, fragmentation patterns, retention times, identification via libraries
LC-MS/MSImpurity profiling, Metabolite analysis, QuantificationMolecular weight, fragmentation patterns, retention times, sensitive quantification
LC-UV/DADPurity assessment, Quantification, Preliminary identificationUV-Vis spectra, retention times, peak purity
LC-NMRDefinitive structural elucidation, Stereochemical assignmentDetailed structural information (1D/2D NMR spectra), connectivity, spatial arrangement

Compound List:

this compound

1,2-Decanediol

1,10-Decanediol (B1670011)

Ethylene Glycol

1,4-Butanediol

1,12-Dodecanediol

1,8-Octanediol

1,7-Heptanediol

1,9-Nonanediol

1,18-Octadecanediol

1,3-Propanediol (B51772)

1,6-Hexanediol (B165255)

1,5-Pentanediol

1,16-Hexadecanediol

1-Adamantanemethanol

Choline Dihydrogen Citrate

2-(Dibutylamino)ethanol

2-Methyl-4-phenyl-2-butanol

2-Methyl-2-adamantanol

4-Phenyl-2-butanol

1-Undecanol

4-Amylcyclohexanol

4-tert-Butylcyclohexanol

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate

Cardiazol

Caffeine

Doxorubicin (DX)

Epirubicin (epiDX)

Doxorubicinol (DXol)

Epirubicinol (epiDXol)

7-deoxy-adriamycinone (metabolite C)

Adriamycinone (metabolite D)

7-deoxy-13-dihydro-adriamycinone (metabolite E)

13-dihydro-adriamycinone (metabolite F)

4'-O-beta-D-glucuronyl-4'-epiDX (metabolite G)

4'-O-beta-D-glucuronly 13-dihydro-4'-epiDX (metabolite H)

2,4,7,9-tetramethyldec-5-yne-4,7-diol

2,5-Hexanedione

Emerging Research Frontiers for 4,7 Decanediol Chemistry

Development of Green and Sustainable Synthesis Routes

The transition away from petrochemical feedstocks and energy-intensive synthetic processes is a primary goal of modern chemistry. For 4,7-decanediol, research is pivoting towards biocatalysis and the use of renewable resources, which align with the principles of green chemistry. unibo.itmdpi.com

A significant frontier is the use of enzymatic systems, particularly cytochrome P450 monooxygenases (CYP450s), for the selective oxyfunctionalization of C-H bonds. researchgate.netrsc.org These enzymes can catalyze the incorporation of oxygen from the air into alkanes under mild conditions. Research has demonstrated that certain P450s can perform sequential oxygenation of linear alkanes like n-decane. rsc.org This process first yields a secondary alcohol, followed by a second hydroxylation step to produce a non-vicinal diol, such as this compound. This biocatalytic approach is highly attractive due to its high selectivity and reduced environmental impact compared to traditional multi-step chemical syntheses. Enzymes from natural product biosynthetic pathways are increasingly viewed as powerful biocatalysts for creating complex molecules. nih.gov

The advantages of biocatalytic synthesis include:

High Selectivity: Enzymes can target specific C-H bonds, leading to high yields of the desired diol isomer with minimal byproducts.

Mild Reaction Conditions: Biotransformations typically occur at or near ambient temperature and pressure, significantly reducing energy consumption.

Renewable Feedstocks: The ultimate goal is to use alkanes derived from renewable biomass, creating a fully sustainable production pathway. escholarship.org

Below is a table summarizing potential biocatalytic routes for the synthesis of non-vicinal diols.

Catalyst SystemSubstrateTransformationPotential Product(s)Reference
Cytochrome P450 Monooxygenases (e.g., CYP505A30)n-DecaneSequential C-H HydroxylationDecanols, Non-vicinal Decanediols (including this compound) researchgate.netrsc.org
Whole-cell Biocatalysts (e.g., engineered microorganisms)Fatty Acids / Alkanes from BiomassIn-vivo Multi-step ConversionLong-chain diols escholarship.org
Peroxygenasesn-AlkanesCofactor-independent OxyfunctionalizationSecondary Alcohols and Diols researchgate.net

Exploration of Novel Catalytic Transformations

The two secondary hydroxyl groups of this compound provide reactive sites for a variety of catalytic transformations, opening avenues to new chemicals and intermediates. Research in this area is focused on developing selective and efficient catalysts for reactions such as oxidation, esterification, and dehydration.

Catalytic Oxidation: The selective oxidation of this compound can yield valuable products like diketones (4,7-decanedione) or dicarboxylic acids. These products can serve as monomers for specialty polymers or as building blocks in fine chemical synthesis. Heterogeneous catalysts, particularly those based on supported noble metals (e.g., Ru, Pd, Pt), are being investigated for their ability to facilitate oxidation under mild conditions using green oxidants like oxygen or hydrogen peroxide.

Catalytic Esterification: Esterification of this compound with various carboxylic acids can produce a wide range of diesters with applications as plasticizers, lubricants, and fragrance components. Modern catalytic methods employ mild, non-acidic conditions to avoid side reactions like dehydration. orgsyn.org The use of enzymes (lipases) in non-aqueous media represents a particularly green approach to ester synthesis, offering high selectivity and easy catalyst recycling. Another advanced method involves the direct polycondensation of diols into polyesters using specialized ruthenium catalysts, which proceeds via a dehydrogenation mechanism. acs.org

Catalytic Dehydration: The controlled dehydration of this compound is a potential route to unsaturated alcohols or dienes. These olefinic compounds are versatile intermediates in organic synthesis. Shape-selective catalysts like zeolites are crucial for controlling the regioselectivity of the dehydration process and minimizing the formation of unwanted byproducts. bioenergy-kimlab.org The specific pore structure of a zeolite can influence which products are formed, making catalyst design a key area of research. bioenergy-kimlab.org

The table below outlines prospective catalytic transformations for this compound.

Reaction TypeCatalystReactant(s)Potential Product(s)
OxidationSupported Ru/C or Pd/CO₂ or H₂O₂4,7-Decanedione, suberic acid derivatives
EsterificationLipase (B570770), Dicyclohexylcarbodiimide (DCC)Carboxylic Acids (e.g., Acetic Acid)4,7-Decanediyl diacetate
Dehydrogenation PolycondensationRuthenium Pincer ComplexThis compoundPolyester (B1180765)
DehydrationZeolites (e.g., H-ZSM-5)HeatDecadienes, unsaturated alcohols

Design and Synthesis of Advanced Materials Utilizing this compound Scaffolds

The unique, non-linear structure of this compound makes it a compelling monomer for the synthesis of advanced polymers such as polyesters and polyurethanes. Its incorporation into a polymer backbone is expected to impart distinct thermal and mechanical properties compared to polymers derived from linear diols like 1,10-decanediol (B1670011). researchgate.net

Polyesters: this compound can be used in polycondensation reactions with dicarboxylic acids to create novel aliphatic polyesters. ulisboa.pt Unlike linear diols that lead to semi-crystalline polymers with defined melting points, the kinked structure of this compound is likely to disrupt chain packing and reduce crystallinity. researchgate.net This would result in amorphous or semi-amorphous polyesters characterized by lower melting points, lower glass transition temperatures (Tg), and potentially greater flexibility and elasticity. These properties could be advantageous for applications in soft-touch coatings, adhesives, and elastomers. The synthesis of such polyesters can be achieved through melt polycondensation, often accelerated by a catalyst. researchgate.net

Polyurethanes: Polyurethanes are synthesized from the reaction of diols with diisocyanates. nih.gov The use of this compound as a chain extender or as part of a polyester polyol can influence the morphology of the resulting polyurethane. The branched nature of the diol can affect the phase separation between the hard and soft segments of the polyurethane, which in turn governs its mechanical properties. Polyurethanes derived from this compound may exhibit enhanced elasticity and lower-temperature flexibility, making them suitable for applications in foams, sealants, and biomedical devices. nih.govgoogle.com

The table below provides a comparative projection of properties for polymers derived from a linear diol versus this compound.

Polymer TypeMonomersExpected Polymer StructureProjected PropertiesPotential Applications
Polyester1,10-Decanediol + Terephthalic AcidLinear, semi-crystallineHigher melting point, higher rigidityFibers, engineering plastics researchgate.net
PolyesterThis compound + Terephthalic AcidBranched, amorphousLower Tg, higher flexibility, transparentAdhesives, coatings, flexible films
Polyurethane1,10-Decanediol (as polyol) + MDIOrdered hard/soft segment domainsHigh tensile strengthRigid foams, elastomers google.com
PolyurethaneThis compound (as polyol) + MDIDisrupted hard/soft segment domainsEnhanced elasticity, improved low-temp performanceSoft elastomers, flexible foams, sealants

Future research will focus on synthesizing these polymers, characterizing their physicochemical properties, and exploring their performance in targeted applications, thereby unlocking the full potential of the this compound scaffold in advanced materials design.

Q & A

Q. What are the key considerations for optimizing the laboratory-scale synthesis of 4,7-Decanediol to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of catalysts (e.g., transition metals for hydrogenation) and reaction conditions (temperature, pressure, solvent polarity). For instance, esterification of octanoic acid followed by catalytic reduction under hydrogen pressure is a common approach . Purification steps, such as fractional distillation or column chromatography, are critical to isolate the diol from byproducts. Researchers should validate purity using HPLC or GC-MS and report yield metrics relative to theoretical calculations .

Q. How can researchers characterize the structural specificity of this compound compared to its positional isomers (e.g., 1,10-Decanediol)?

Methodological Answer: Structural differentiation relies on spectroscopic techniques:

  • NMR : Distinct chemical shifts for hydroxyl protons (δ ~1.5–2.0 ppm) and carbon environments due to the unique 4,7-hydroxy positioning .
  • X-ray crystallography : Resolves spatial arrangement of hydroxyl groups in solid-state structures.
  • FT-IR : Hydroxyl stretching frequencies (3200–3600 cm⁻¹) vary with hydrogen-bonding patterns .

Q. What analytical methods are most effective for quantifying this compound in complex mixtures during polymer synthesis?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) separates diols from monomers or oligomers .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (m/z 174.28 for [M+H]⁺) and fragmentation patterns .
  • Titration : Redox titration with periodic acid oxidizes vicinal diols, though specificity must be confirmed for non-vicinal isomers .

Q. How should researchers design experiments to assess the solvent compatibility of this compound in polar vs. nonpolar systems?

Methodological Answer:

  • Solubility tests : Measure dissolution in solvents of varying polarity (e.g., water, ethanol, hexane) at controlled temperatures.
  • Partition coefficients : Use shake-flask methods to determine logP values, correlating with hydrophobicity .
  • Stability assays : Monitor diol integrity via NMR or FT-IR after prolonged solvent exposure .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in disrupting bacterial cell membranes, and how can this be experimentally validated?

Methodological Answer:

  • Membrane interaction studies : Use fluorescence anisotropy to track diol incorporation into lipid bilayers (e.g., DPPC liposomes).
  • Microscopy : TEM or SEM can visualize membrane lysis in bacterial models (e.g., E. coli).
  • Molecular dynamics simulations : Model diol-lipid interactions to predict disruption mechanisms .

Q. How can computational chemistry tools like AI-driven synthesis planning enhance the design of novel this compound derivatives?

Methodological Answer:

  • Retrosynthesis algorithms : Platforms like IBM RXN for Chemistry predict viable routes for introducing functional groups (e.g., halogenation at C4/C7).
  • Quantum mechanics (QM) : Density functional theory (DFT) calculates reaction energetics and transition states for derivative synthesis .
  • Machine learning : Train models on existing diol reactivity datasets to prioritize high-yield reactions .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions regarding this compound’s reactivity in polymer synthesis?

Methodological Answer:

  • Cross-validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
  • Sensitivity analysis : Identify variables (e.g., catalyst loading, temperature) causing discrepancies using factorial design .
  • Collaborative benchmarking : Compare results with independent labs or published datasets to isolate methodological biases .

Q. How do the hydroxyl group positions in this compound influence its crystallinity and thermal stability compared to linear diols like 1,10-Decanediol?

Methodological Answer:

  • DSC/TGA : Measure melting points and decomposition temperatures; branched diols typically exhibit lower crystallinity due to asymmetric packing .
  • XRD : Compare lattice parameters to quantify structural differences.
  • Rheology : Assess melt viscosity to infer intermolecular hydrogen-bonding strength .

Methodological Best Practices

  • Data collection : Use electronic lab notebooks (ELNs) for real-time recording of reaction parameters and anomalies .
  • Statistical rigor : Apply ANOVA or t-tests to evaluate significance of yield variations across synthesis batches .
  • Reproducibility : Publish detailed protocols with raw data in supplementary materials, adhering to FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.